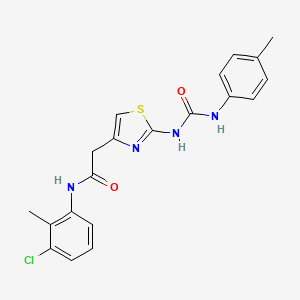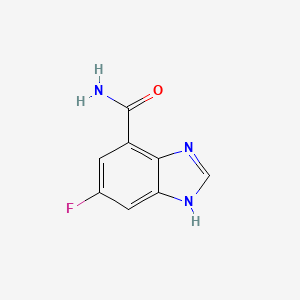
4,5-Dimethyl-6-(piperidin-4-ylmethoxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethyl-6-(piperidin-4-ylmethoxy)pyrimidine is a useful research compound. Its molecular formula is C12H19N3O and its molecular weight is 221.304. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
Research on the synthesis and characterization of pyrimidine derivatives, including those with piperidine moieties, provides foundational knowledge for understanding their chemical properties and potential applications. For example, the study by Bhat and Begum (2021) focuses on the synthesis of pyrimidine carbonitrile derivatives, including compounds with piperidinyl groups, and evaluates their antimicrobial activity. The synthesized compounds showed potential in inducing bacterial cell membrane rupture, highlighting their antimicrobial efficacy (Radhika Bhat, N. Begum, 2021).
Antimicrobial Activity
Pyrimidine derivatives, particularly those incorporating piperidine groups, have been studied for their antimicrobial properties. Kaya et al. (2016) explored the corrosion inhibition properties of piperidine derivatives on iron, suggesting potential applications in preventing microbial-induced corrosion. This study emphasizes the broader applicability of such compounds beyond traditional biological contexts (S. Kaya et al., 2016).
Inhibitory Activity and Molecular Dynamics
The work by Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl and thiazolopyrimidine derivatives from visnaginone and khellinone, evaluating their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. This study demonstrates the potential of pyrimidine derivatives, including those with piperidine substitutions, in pharmaceutical applications (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Corrosion Inhibition
Exploring the corrosion inhibition effectiveness of piperidine derivatives, as mentioned in the study by Kaya et al., suggests the potential of these compounds in protecting metals against corrosion, a critical aspect in industrial applications. The insights into the adsorption behaviors and binding energies on metal surfaces provided by this research can guide the development of more effective corrosion inhibitors (S. Kaya et al., 2016).
Structural Studies
Investigations into the structures and hydrogen bonding patterns of pyrimidine and piperidine derivatives enrich our understanding of their chemical behavior and potential for forming complexes with biological targets. The study on hydrogen-bonded ribbons in ethyl cyanoacrylate and malononitrile derivatives showcases the intricate supramolecular structures these compounds can form, which is crucial for designing drugs with specific biological interactions (Jorge Trilleras et al., 2008).
Propriétés
IUPAC Name |
4,5-dimethyl-6-(piperidin-4-ylmethoxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-9-10(2)14-8-15-12(9)16-7-11-3-5-13-6-4-11/h8,11,13H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDHYKFFKZQSJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC2CCNCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-tert-butyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline](/img/structure/B2802555.png)
![2-(3-methylphenyl)-1-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2802556.png)
![4-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine](/img/structure/B2802557.png)
![N-([1,1'-biphenyl]-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2802558.png)
![2-[8-[(Dibenzylamino)methyl]-3-methyl-2,6-dioxopurin-7-yl]acetamide](/img/no-structure.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2802560.png)
![2-[[2-(6-Bromopyridin-3-yl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl]oxy]acetic acid](/img/structure/B2802562.png)



![9-{[(oxolan-2-yl)methyl]amino}-10,17-diazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(17),2,8,11(16),12,14-hexaene-2-carbonitrile](/img/structure/B2802568.png)

![2,6-dichloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2802576.png)

